2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a complex organic compound that features a unique combination of furan, pyrazine, triazole, and acetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide typically involves multiple steps. One common approach is the reaction of furan-2-carboxylic acid hydrazide with pyrazine-2-carboxylic acid under specific conditions to form the triazole ring. This intermediate is then reacted with 4-methoxyphenyl acetic acid in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the furan or pyrazine rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: May be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazole and pyrazine moieties. These interactions may modulate biological pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-Furan-2-ylmethyl-2-phenoxy-acetamide
- 2-(4-Chloro-3,5-dimethyl-phenoxy)-N-furan-2-ylmethyl-acetamide
- N-Furan-2-ylmethyl-4-methyl-benzenesulfonamide
Uniqueness
2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is unique due to its combination of furan, pyrazine, triazole, and acetamide groups. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C20H18N6O3S |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
2-[[4-(furan-2-ylmethyl)-5-pyrazin-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C20H18N6O3S/c1-28-15-6-4-14(5-7-15)23-18(27)13-30-20-25-24-19(17-11-21-8-9-22-17)26(20)12-16-3-2-10-29-16/h2-11H,12-13H2,1H3,(H,23,27) |
InChI Key |
ONCZDMCEWZTFBN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=NC=CN=C4 |
Origin of Product |
United States |
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